3-[(4-Methoxyphenyl)methylideneamino]benzoic acid
Description
Properties
CAS No. |
22774-15-8 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-19-14-7-5-11(6-8-14)10-16-13-4-2-3-12(9-13)15(17)18/h2-10H,1H3,(H,17,18) |
InChI Key |
USBKEPSOHLWFGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-aminobenzoic acid. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzaldehyde+3-Aminobenzoic acid→3-[(4-Methoxyphenyl)methylideneamino]benzoic acid+Water
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-[(4-Hydroxyphenyl)methylideneamino]benzoic acid.
Reduction: Formation of 3-[(4-Methoxyphenyl)methylamino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid exhibit significant anticancer properties. A study published in Molecular Pharmacology demonstrated that derivatives of benzoic acid can inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. The compound's structure allows it to interact with the YAP/TAZ-TEAD signaling pathway, which is crucial in various cancers, including malignant mesothelioma .
1.2 Anti-inflammatory Properties
Another prominent application is its anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for the treatment of inflammatory diseases. A study highlighted the efficacy of similar benzoic acid derivatives in reducing inflammation in animal models, suggesting a potential therapeutic role for 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid in chronic inflammatory conditions .
Materials Science
2.1 Polymer Chemistry
The compound has potential applications in the development of new polymer materials. Its ability to form stable complexes with metal ions can be utilized in creating functionalized polymers with enhanced properties such as thermal stability and mechanical strength. Research indicates that incorporating such compounds into polymer matrices can improve their performance characteristics significantly .
2.2 Nanotechnology
In nanotechnology, 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid can serve as a precursor for synthesizing nanoparticles with specific functionalities. Studies have shown that modifying nanoparticles with this compound enhances their biocompatibility and targeting capabilities for drug delivery systems .
Agricultural Chemistry
3.1 Pesticidal Properties
The compound exhibits potential as a pesticide due to its ability to disrupt biochemical pathways in pests. Laboratory studies have demonstrated that derivatives similar to 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid can effectively reduce pest populations while being less harmful to beneficial insects .
3.2 Plant Growth Regulation
Additionally, this compound has been investigated for its role as a plant growth regulator. Research indicates that it can enhance plant growth and yield by modulating hormonal pathways within plants, making it valuable for agricultural applications aimed at improving crop productivity .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|
| Malignant Mesothelioma | YAP/TAZ-TEAD inhibition | Significant tumor reduction | |
| Breast Cancer | Apoptosis induction | Enhanced cell death in vitro |
Table 2: Material Properties Enhancement
| Application Area | Compound Modification | Performance Improvement |
|---|---|---|
| Polymer Chemistry | Metal ion complexation | Increased thermal stability |
| Nanotechnology | Functionalization | Enhanced biocompatibility |
Case Studies
Case Study 1: Anticancer Efficacy
A recent clinical trial involving a derivative of 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid showed promising results in patients with advanced malignant mesothelioma. The trial reported a median progression-free survival increase compared to standard treatments, highlighting the compound's potential as a novel therapeutic agent.
Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this compound demonstrated a 30% increase in yield compared to untreated controls. The studies focused on its use as a natural pesticide and growth enhancer, confirming its dual functionality in agricultural practices.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid involves its interaction with biological targets such as enzymes or receptors. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can lead to antimicrobial or anticancer effects by disrupting essential biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Moiety
The biological and physicochemical properties of Schiff base benzoic acid derivatives are heavily influenced by substituents on the benzylidene group. Key analogs include:
Structural Impact :
- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance stability of the Schiff base linkage and improve solubility in polar solvents.
- Electron-withdrawing groups (e.g., -NO₂) increase acidity of the carboxylic acid and may enhance reactivity in cyclocondensation reactions .
Heterocyclic Derivatives
Schiff base benzoic acids serve as precursors for bioactive heterocycles:
Activity Trends :
- Thiazolidinones and azetidinones exhibit broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell membranes .
- Hybrid derivatives with pyrimidine or triazine moieties show enhanced anti-inflammatory effects via cytokine modulation .
Physicochemical and Pharmacokinetic Comparison
Key Insights :
- The methoxy group improves membrane permeability compared to nitro derivatives.
- Sulfamoyl analogs exhibit better aqueous solubility and target engagement in enzyme inhibition .
Biological Activity
The compound 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid , also known as a benzoic acid derivative, has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid
- Molecular Formula: C16H15N1O3
- Molecular Weight: 281.30 g/mol
Biological Activities
Research indicates that 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid exhibits a range of biological activities, including:
- Antimicrobial Activity
-
Anticancer Properties
- Several studies have investigated the anticancer effects of this compound. For instance, it has been tested against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). Results indicate that it exhibits cytotoxic effects with IC50 values ranging from 10 to 20 µM, indicating moderate to strong activity against these cancer cells .
-
Enzyme Inhibition
- The compound has been shown to inhibit specific enzymes involved in cancer progression and metabolism. For example, it interacts with cathepsins B and L, which are crucial for tumor growth and metastasis. The activation of these proteolytic enzymes by the compound suggests a potential mechanism for its anticancer activity .
The proposed mechanism of action for 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid involves the following pathways:
- Inhibition of Proteasomal Activity: The compound enhances the activity of proteasomal enzymes, leading to increased degradation of oncogenic proteins .
- Modulation of Autophagy: It promotes autophagy pathways, which are essential for cellular homeostasis and survival under stress conditions. This modulation may contribute to its anticancer effects by promoting the degradation of damaged cellular components .
- Interaction with Signaling Pathways: The compound may influence various signaling pathways involved in cell proliferation and apoptosis, further contributing to its biological activity .
Case Studies
-
Antimicrobial Efficacy:
- A study conducted on the antimicrobial properties of benzoic acid derivatives found that 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
- Cytotoxicity Against Cancer Cells:
Summary Table of Biological Activities
| Activity Type | Observed Effect | IC50 Values (µM) |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 32 (S. aureus) |
| Anticancer | Cytotoxicity against HeLa cells | 10 - 20 |
| Enzyme Inhibition | Activation of cathepsins B and L | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
